N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
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Description
N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
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Biological Activity
N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, a synthetic organic compound, is part of the imidazole derivatives family. Its unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C16H21N3O2S |
Molecular Weight | 347.42 g/mol |
CAS Number | 923163-55-7 |
IUPAC Name | This compound |
The compound features a hydroxymethyl group and a thioether moiety, which may contribute to its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in its pharmacological effects by modulating various biological pathways, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound appears to reduce the production of pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Studies
In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways, including the PI3K/Akt pathway.
Anti-inflammatory Effects
Research highlighted its ability to suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages, showcasing its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other imidazole derivatives:
Compound | Activity Type | Key Findings |
---|---|---|
N-benzylimidazole | Antimicrobial | Effective against Gram-positive bacteria |
N-methylimidazole | Anticancer | Induces apoptosis in leukemia cells |
N-propylimidazole | Anti-inflammatory | Reduces TNF-alpha production |
Properties
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-17-15(21)9-19-14(10-20)8-18-16(19)22-11-13-6-4-5-12(2)7-13/h4-8,20H,3,9-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBXMXCVFUVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC=CC(=C2)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.